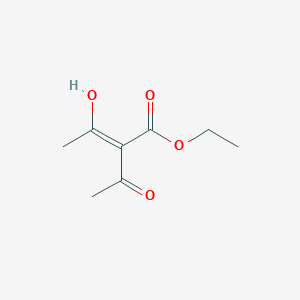
2-ACETOXY-5-FLUOROBENZYLACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-5-fluorobenzylacetate typically involves the acetylation of 5-fluorobenzyl alcohol. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetoxy-5-fluorobenzylacetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 5-fluorobenzyl alcohol and acetic acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Substitution: Nucleophilic reagents such as sodium azide or potassium cyanide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 5-Fluorobenzyl alcohol and acetic acid.
Substitution: Various substituted benzyl acetates depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
2-Acetoxy-5-fluorobenzylacetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Acetoxy-5-fluorobenzylacetate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 5-fluorobenzyl alcohol, which may interact with various enzymes and receptors in biological systems. The fluorine atom in the compound can also participate in hydrogen bonding and other interactions, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Acetoxybenzylacetate
- 5-Fluorobenzylacetate
- 2-Acetoxy-4-fluorobenzylacetate
Uniqueness
2-Acetoxy-5-fluorobenzylacetate is unique due to the presence of both acetoxy and fluorine functional groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .
Propiedades
Número CAS |
100754-78-7 |
|---|---|
Fórmula molecular |
C11H10FO4- |
Peso molecular |
225.19 g/mol |
Nombre IUPAC |
2-acetyloxy-3-(3-fluorophenyl)propanoate |
InChI |
InChI=1S/C11H11FO4/c1-7(13)16-10(11(14)15)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,14,15)/p-1 |
Clave InChI |
JBYOXDQKSNSFMO-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)OC(CC1=CC(=CC=C1)F)C(=O)[O-] |
Sinónimos |
2-ACETOXY-5-FLUOROBENZYLACETATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


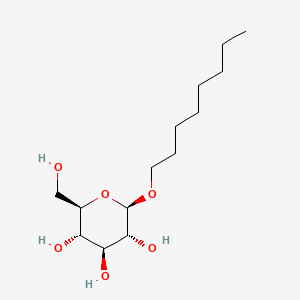
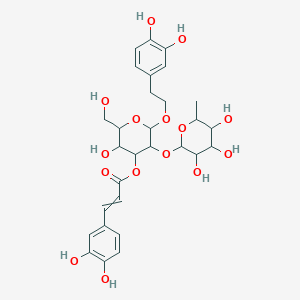
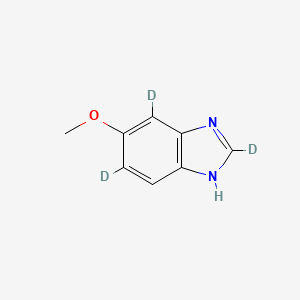
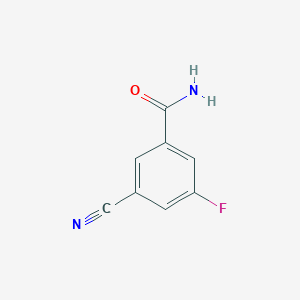
![[(1R,3S)-3-Aminocyclopentyl]methanol hydrochloride](/img/structure/B1149417.png)
